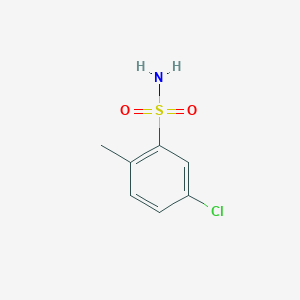

5-Chloro-2-methylbenzenesulfonamide

Descripción general

Descripción

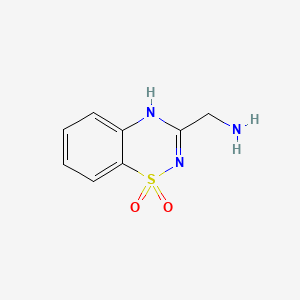

5-Chloro-2-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H8ClNO2S . It is used in various chemical reactions and has several properties that make it useful in a variety of applications .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves reactions with sulfonyl chloride and ammonia . The synthesis of benzenesulfonamide derivatives has been studied for their potential as anticancer and antimicrobial agents .Molecular Structure Analysis

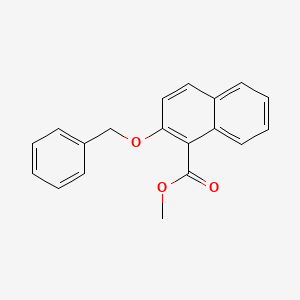

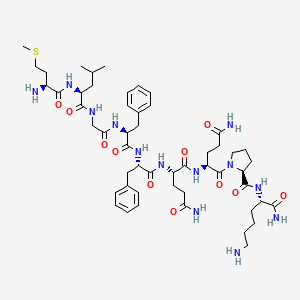

The molecular structure of this compound consists of a benzene ring with a sulfonamide group, a chlorine atom, and a methyl group attached to it . The molecular weight of this compound is 205.66 g/mol .Chemical Reactions Analysis

This compound can participate in various chemical reactions due to its sulfonamide functional group . It can act as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a density of 1.402 g/cm3 and a boiling point of 372.2°C .Aplicaciones Científicas De Investigación

Anticancer Activity

5-Chloro-2-methylbenzenesulfonamide derivatives have been explored for their potential in cancer therapy. Studies have focused on their ability to inhibit the growth of cancer cells. For instance, N,S-substituted derivatives showed moderate cytotoxic activity against human cancer cell lines, indicating their potential as anticancer agents (Pomarnacka et al., 2009). Additionally, dibenzenesulfonamides derivatives have demonstrated anticancer effects by inducing apoptosis and autophagy pathways, as well as inhibiting carbonic anhydrase isoenzymes associated with tumors (Gul et al., 2018).

Anti-HIV Activity

The synthesis of this compound derivatives has been explored for potential anti-HIV properties. Compounds such as N,S-substituted 4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives have been synthesized and shown to have notable anti-HIV activity, suggesting their usefulness in developing new HIV treatments (Brzozowski & Sławiński, 2007).

Antibacterial and Anti-Inflammatory Applications

Research on this compound derivatives has also included their antibacterial and anti-inflammatory potential. Studies have found that some derivatives exhibit good inhibitory activity against various bacterial strains and show promise as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).

Enzyme Inhibition Studies

This compound derivatives have been examined for their effects on enzymes like human serum paraoxonase 1 (PON1). The inhibitory effects of these compounds on PON1 have implications for pharmacological applications, especially in understanding and modulating the enzyme's activity for therapeutic purposes (Alım et al., 2017).

Structural and Computational Studies

Structural characterizations and computational studies of newly synthesized sulfonamide molecules, including those derived from this compound, provide insights into their chemical and physical properties. These studies are crucial for understanding the molecular interactions and stability of these compounds, which is essential for their potential pharmaceutical applications (Murthy et al., 2018).

Mecanismo De Acción

Target of Action

5-Chloro-2-methylbenzenesulfonamide belongs to the class of sulfonamides, which are known to exhibit a range of pharmacological activities . The primary targets of sulfonamides are enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

Sulfonamides, including this compound, act by competitively inhibiting bacterial DNA synthesis . They bind to the enzyme dihydropteroate synthetase, preventing the incorporation of para-aminobenzoic acid (PABA) into dihydropteroic acid, a precursor of folic acid . This inhibition disrupts the production of folic acid in bacteria, which is essential for the synthesis of nucleic acids and the growth and multiplication of bacteria .

Biochemical Pathways

The action of this compound affects the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, it prevents the formation of dihydropteroic acid, a key intermediate in the production of folic acid . This disruption in the pathway leads to a deficiency of folic acid in bacteria, which in turn affects the synthesis of nucleic acids and proteins, ultimately inhibiting bacterial growth .

Pharmacokinetics

Sulfonamides in general are known to be well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted primarily in the urine .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, an essential component for bacterial growth and multiplication, it effectively halts the proliferation of bacteria .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can also affect the absorption and efficacy of the drug .

Safety and Hazards

5-Chloro-2-methylbenzenesulfonamide is classified as harmful if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

5-Chloro-2-methylbenzenesulfonamide, like other sulfonamides, may interact with various enzymes and proteins. Sulfonamides are known to inhibit carbonic anhydrase and dihydropteroate synthetase, playing a role in treating diverse disease states

Molecular Mechanism

Sulfonamides typically exert their effects at the molecular level by mimicking para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthetase involved in the synthesis of folic acid . By binding to this enzyme, sulfonamides inhibit its activity, leading to a decrease in folic acid synthesis and subsequent inhibition of cell growth.

Metabolic Pathways

Sulfonamides are generally metabolized in the liver through acetylation, hydroxylation, and glucuronidation .

Propiedades

IUPAC Name |

5-chloro-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBAGDBAYLVYWPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292556 | |

| Record name | 5-chloro-2-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51896-26-5 | |

| Record name | NSC83626 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloro-2-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-[4-[4-[(4-methylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B3053121.png)

![1-[3,4-Bis(phenylmethoxy)phenoxy]-3-(propan-2-ylamino)propan-2-ol hydrochloride](/img/structure/B3053127.png)